(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-26(25,13-11-16-6-2-1-3-7-16)22-18-9-4-8-17(14-18)19-15-21-20-10-5-12-23(19)20/h1-4,6-9,11,13-15,22H,5,10,12H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEAZIAAJORMHR-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed cell death.
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket. This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis.
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is typically triggered by various pathological stimuli, including cytokines, pathogen invasion, and DNA damage. By inhibiting RIPK1, the compound prevents the downstream effects of necroptosis, such as inflammation and tissue damage.
Biochemical Analysis
Biochemical Properties
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death. The interaction between this compound and RIPK1 is characterized by the binding of the compound to the allosteric pocket of the enzyme, thereby inhibiting its activity. This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to inhibit necroptosis in both human and mouse cellular assays. This inhibition is achieved through the suppression of RIPK1 activity, which in turn affects downstream signaling pathways involved in cell death and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor. This binding prevents the activation of RIPK1 and its downstream signaling pathways, thereby inhibiting necroptosis. Additionally, this compound may influence the expression of genes involved in cell death and inflammation, further contributing to its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, allowing for prolonged studies of its effects on cellular function. Degradation of the compound may occur over extended periods, potentially influencing its efficacy. Long-term studies have shown that this compound can maintain its inhibitory effects on necroptosis, although the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of necroptosis, with higher doses resulting in more pronounced effects. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s interaction with RIPK1 is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and prevents the progression of necroptosis. Additionally, this compound may affect metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on RIPK1. Transporters and binding proteins may facilitate the localization and accumulation of this compound within specific tissues, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with RIPK1 and other biomolecules. Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its effective inhibition of necroptosis.
Biological Activity
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C18H20N4O2S
Molar Mass: 364.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been noted for its ability to regulate cell-mediated immunity and exhibit anti-arthritic properties. The underlying mechanisms include:
- Inhibition of Pro-inflammatory Cytokines: The compound has shown potential in reducing levels of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
- Antimicrobial Activity: Research indicates that derivatives of the pyrrolo[1,2-a]imidazole framework possess significant antibacterial and antifungal properties.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory effects of compounds related to this compound. For instance:
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against various pathogens:
| Pathogen | MIC (μg/mL) | Compound Tested | Reference |
|---|---|---|---|
| Staphylococcus aureus | 4 | 6c | |
| Escherichia coli | 4 | 6c | |
| Klebsiella pneumoniae | 8 | 6c | |
| Acinetobacter baumannii | 8 | 6c |
Case Studies
A recent study evaluated the efficacy of a series of pyrrolo[1,2-a]imidazole derivatives in vitro against several bacterial strains. The findings indicated that certain substitutions on the phenyl moiety significantly enhanced antimicrobial activity. For example:
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant antibacterial activity. For instance, a study found that certain synthesized compounds showed effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The compound (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide may similarly possess antibacterial properties due to its structural similarities with other active derivatives.
Antifungal Activity
In addition to antibacterial properties, the compound has been investigated for its antifungal potential. Research indicates that related pyrrolo[1,2-a]imidazole derivatives have shown activity against fungal pathogens such as Cryptococcus neoformans . This suggests that this compound could be explored further for antifungal applications.
Anti-inflammatory Properties
The anti-inflammatory effects of compounds within the pyrrolo[1,2-a]imidazole class have been noted in various studies. These compounds can modulate immune responses and have been proposed for use in treating conditions like rheumatoid arthritis . Given its structural characteristics, this compound could potentially exhibit similar anti-inflammatory effects.
Structure Activity Relationship
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and the imidazole core can significantly influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl moiety has been shown to affect the antibacterial potency of similar compounds .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Hill et al. (1975) | Discovered that 6,7-dihydro derivatives can regulate cell-mediated immunity | Potential use in autoimmune diseases |
| MDPI Study (2021) | Synthesis of quaternary salts with notable antibacterial activity | Development of new antimicrobial agents |
| PMC Study (2021) | Investigated SAR leading to improved antifungal activity | Targeted antifungal therapies |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
The compound is compared below with two analogs described in a 2022 European patent application (EP 2022/06) .
Key Observations:
Core Heterocycles : The target compound’s pyrrolo[1,2-a]imidazole core is less complex than the imidazo[1,5-a]pyrrolo[2,3-e]pyrazine system in the patent compounds, which includes an additional pyrazine ring. This difference may influence electronic properties and binding interactions.
Substituents : The target’s phenyl ethenesulfonamide group contrasts with the cyclopropanesulfonamide and alkyl-sulfonyl/hydroxyethyl substituents in the patent analogs. These variations could affect solubility, steric bulk, and target selectivity.
Stereochemistry : The (E)-configuration in the target’s ethenesulfonamide may enhance rigidity compared to the patent compounds’ flexible cyclopentyl and ethyl groups.
Physicochemical and Pharmacological Implications
- Sulfonamide Role : The sulfonamide group in all compounds may enhance hydrogen bonding with biological targets, but substituent variations (e.g., cyclopropane vs. ethene) could modulate potency or off-target effects.
Preparation Methods
Cycloaddition of L-Proline with Phenacyl Azides
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is efficiently synthesized via a [3+2] cycloaddition between L-proline (32a ) and phenacyl azides (34a–f ) under reflux in toluene. This method, adapted from Scheme 12 of, produces derivatives 35a–f in yields exceeding 85%. For instance, reacting L-proline with phenacyl azide 34a generates 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (35a ) in 92% yield. Microwave-assisted modifications further enhance reaction efficiency.
Table 1: Representative Pyrrolo[1,2-a]Imidazole Syntheses
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| L-Proline + Phenacyl Azide 34a | Toluene, reflux | 35a | 92% | |
| 3-Hydroxy-L-Proline + 34b | Microwave, 100°C | 35h | 88% |
Annulation of Iminopyrrolidines with α-Phenacyl Bromides
Alternative routes involve annulating iminopyrrolidines (5a–d ) with α-phenacyl bromides (2p–r ) in acetonitrile, followed by NaBH₄ reduction to yield tetrahydro-1H-pyrrolo[1,2-a]imidazoles (7a–e ) (Scheme 2,). This method is advantageous for introducing substituents at the 3-position of the heterocycle.
Functionalization at the 3-Position of Pyrrolo[1,2-a]Imidazole
Nitration and Reduction Strategy
Alternatively, direct nitration of 35a with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3-position, which is reduced to an amine using H₂/Pd-C in ethanol, affording 36 in 65% overall yield.
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
Sulfonation of Styrene Derivatives
(E)-2-Phenylethenesulfonyl chloride is prepared via sulfonation of trans-β-nitrostyrene with chlorosulfonic acid at −10°C, followed by quenching with PCl₅. This method ensures retention of the E-configuration with >95% stereoselectivity.
Equation 2:
$$
\text{trans-β-Nitrostyrene} \xrightarrow{\text{ClSO}3\text{H, −10°C}} \text{(E)-2-Phenylethenesulfonic Acid} \xrightarrow{\text{PCl}5} \text{(E)-2-Phenylethenesulfonyl Chloride}
$$
Coupling of Pyrroloimidazole-Aniline with Ethenesulfonyl Chloride
Sulfonamide Formation
The final step involves reacting 36 with (E)-2-phenylethenesulfonyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0°C to room temperature, yielding the target compound in 82% yield after recrystallization from ethanol.
Equation 3:
$$
\text{36 } + \text{(E)-2-Phenylethenesulfonyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{(E)-N-(3-(6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazol-3-yl)Phenyl)-2-Phenylethenesulfonamide}
$$
Table 2: Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | Differential Scanning Calorimetry |
| $$ ^1\text{H NMR} $$ (DMSO-d6) | δ 8.21 (d, J=15.4 Hz, 1H), 7.89–7.40 (m, 10H), 4.32 (t, 2H), 3.11 (t, 2H), 2.45 (quin, 2H) | 400 MHz NMR |
| HRMS (ESI+) | m/z 432.1521 [M+H]⁺ | High-Resolution Mass Spectrometry |
Stereochemical Control and Optimization
Ensuring E-Configuration in the Sulfonamide
The E-configuration is preserved by using trans-β-nitrostyrene as the precursor and avoiding high temperatures during sulfonation. Polar solvents like dichloromethane minimize isomerization during coupling.
Catalytic Enhancements
Employing Ru(III)-P4VP complexes in flow reactors (Scheme 13,) improves reaction efficiency for pyrroloimidazole intermediates, reducing side reactions and enhancing yield (up to 94%).
Q & A
Q. Example Data from Literature :
| Parameter | Value from Evidence |
|---|---|
| Yield | 35% (crude product) |
| Final HPLC Purity | 98.67% |
| LCMS Confirmation | m/z 392.2 (ESIMS) |
Basic: Which spectroscopic techniques are critical for characterizing structural integrity?
Answer:
A multi-technique approach is essential:
- ¹H NMR : Confirm regiochemistry and stereochemistry (e.g., δ 11.55 ppm for sulfonamide NH, δ 6.75 ppm for aromatic protons) .
- LCMS/ESIMS : Verify molecular weight (e.g., m/z 392.2) and detect impurities.
- HPLC : Quantify purity (>98%) and monitor degradation under stress conditions.
- X-ray Crystallography (if available): Resolve ambiguous stereochemistry or tautomeric forms .
Advanced: How to design SAR studies to identify the pharmacophore of this sulfonamide?
Answer:
Methodology :
Core Modifications :
- Vary the pyrroloimidazole core (e.g., substituents at positions 3 or 6) to assess impact on target binding.
- Introduce quaternary salts (e.g., benzyl chloride alkylation) to evaluate charge effects on solubility and activity .
Sulfonamide Group :
- Replace the ethenesulfonamide with other sulfonyl groups (e.g., methylsulfonyl) to probe electronic effects.
Biological Assays :
- Test derivatives against relevant disease models (e.g., cancer cell lines) and correlate structural changes with IC₅₀ values.
Q. Example SAR Findings :
| Modification | Biological Activity Trend |
|---|---|
| Quaternary salt at N1 | Increased cytotoxicity |
| Methoxy substitution | Reduced solubility |
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Answer:
Strategies :
- Pharmacokinetic Profiling : Measure plasma stability, half-life, and metabolite formation (e.g., CYP450-mediated oxidation).
- Bioavailability Enhancement : Use prodrug strategies (e.g., esterification of sulfonamide) to improve absorption.
- Orthogonal Assays : Validate in vitro hits with ex vivo models (e.g., patient-derived organoids) to bridge translational gaps.
- Dose-Response Analysis : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for protein binding and tissue penetration .
Basic: What purification methods are effective post-synthesis?
Answer:
- Chromatography : Use silica gel columns with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) for high recovery of crystalline product .
- HPLC Prep : Employ reverse-phase C18 columns for final polishing if impurities persist.
Advanced: How to leverage molecular docking for target-binding predictions?
Answer:
Protocol :
Target Selection : Identify putative targets (e.g., kinases, GPCRs) based on structural analogs (e.g., benzamide derivatives with known binding modes) .
Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfonamides.
Key Interactions : Prioritize hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Asp86 in carbonic anhydrase).
Validation : Cross-check docking poses with mutagenesis data or co-crystal structures of related compounds.
Basic: What intermediates are critical in the synthesis pathway?
Answer:
Key intermediates include:
- 3-Aryl-pyrroloimidazole Precursor : Synthesized via cyclocondensation of aminopyrroles with aldehydes .
- Sulfonyl Chloride Intermediate : Generated by reacting benzenesulfonic acid with thionyl chloride .
- Protected Amines : Use Boc or Fmoc groups to prevent undesired side reactions during coupling steps .
Q. Characterization Tips :
- Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Confirm intermediates with FTIR (e.g., sulfonamide S=O stretch at 1350 cm⁻¹).
Advanced: Which in vitro assays are suitable for anti-proliferative evaluation?
Answer:
Assay Design :
- Cell Lines : Use panels (e.g., NCI-60) to assess selectivity across cancer types.
- MTT Assay : Measure mitochondrial activity after 72-hour exposure; validate with ATP-based luminescence.
- Mechanistic Studies :
- Apoptosis markers (caspase-3/7 activation).
- Cell cycle analysis (flow cytometry for G1/S arrest).
- Counter-Screens : Include non-cancerous cell lines (e.g., HEK293) to evaluate toxicity .
Q. Example Data :
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (breast) | 1.2 | 8.3 |
| HEK293 | 10.0 | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
